molecular formula C10H10N2O B8169730 5-Ethynyl-N,N-dimethylnicotinamide

5-Ethynyl-N,N-dimethylnicotinamide

Cat. No.: B8169730
M. Wt: 174.20 g/mol
InChI Key: VCUPUAPKVAZBOF-UHFFFAOYSA-N
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Description

5-Ethynyl-N,N-dimethylnicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of an ethynyl group attached to the nicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-N,N-dimethylnicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid.

    Esterification: Nicotinic acid undergoes esterification with methanol to form methyl nicotinate.

    Aminolysis: Methyl nicotinate is then subjected to aminolysis with dimethylamine in the presence of a catalyst to yield N,N-dimethylnicotinamide.

    Ethynylation: Finally, the ethynyl group is introduced to the N,N-dimethylnicotinamide through a suitable ethynylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

5-Ethynyl-N,N-dimethylnicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethynyl-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The ethynyl group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylnicotinamide: Lacks the ethynyl group, resulting in different chemical and biological properties.

    Nicotinamide: The parent compound without any substitutions.

    Ethynylpyridine: Contains an ethynyl group but lacks the nicotinamide moiety.

Uniqueness

5-Ethynyl-N,N-dimethylnicotinamide is unique due to the presence of both the ethynyl group and the N,N-dimethylnicotinamide structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-ethynyl-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-4-8-5-9(7-11-6-8)10(13)12(2)3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUPUAPKVAZBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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